Saccharin sodium

描述

Saccharin sodium is a non-nutritive artificial sweetener that is widely used as a sugar substitute. It is known for being approximately 300 to 500 times sweeter than sucrose, making it an effective sweetening agent in various food and beverage products . This compound is the sodium salt form of saccharin, which is a sulfonamide derivative of toluene. It is commonly used in diet soft drinks, candies, baked goods, and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

Saccharin sodium is typically synthesized through the oxidation of o-toluenesulfonamide. The reaction involves the use of a mixture of nitric acid and sulfuric acid as the oxidizing agents. The resulting product is then neutralized with sodium hydroxide to form sodium ortho-sulfobenzimide . Another method involves the reaction of o-toluene sulfonyl chloride with ammonia, followed by refining with hydrochloric acid and sodium hydroxide .

Industrial Production Methods

In industrial settings, this compound is produced by the oxidation of o-toluenesulfonamide using a mixture of nitric acid and sulfuric acid. The product is then neutralized with sodium hydroxide to form the sodium salt. This method is preferred due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

Saccharin sodium undergoes various chemical reactions, including:

Oxidation: The initial synthesis involves the oxidation of o-toluenesulfonamide.

Substitution: This compound can participate in substitution reactions, such as the formation of N-halo saccharin and N-acyl saccharin.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid and sulfuric acid are commonly used in the oxidation process.

Neutralizing Agents: Sodium hydroxide is used to neutralize the product and form the sodium salt.

Major Products Formed

Sodium Ortho-sulfobenzimide: Formed during the neutralization process.

N-halo Saccharin and N-acyl Saccharin: Formed through substitution reactions.

科学研究应用

Food and Beverage Industry

Sodium saccharin is primarily used as a non-caloric sweetener in various food products. Its sweetness is approximately 300 to 500 times that of sucrose, making it an effective alternative for calorie reduction in food formulations.

Sweetening Agent

- Application : Commonly used in diet sodas, sugar-free candies, and other low-calorie products.

- Case Study : A study demonstrated that sodium saccharin effectively enhances the sweetness profile of beverages without contributing to caloric intake, making it popular among consumers seeking weight management solutions .

Feed Additive

- Application : Used in animal feed to improve palatability.

- Case Study : Research indicated that sodium saccharin could be added to piglet diets to enhance feed intake without adverse effects on growth performance . In a two-generation study, it was shown that the addition of sodium saccharin at 1% did not affect survival rates in rats, suggesting its safety for use in animal nutrition .

Pharmaceutical Applications

Sodium saccharin is utilized in the pharmaceutical industry primarily as an excipient in drug formulations.

Drug Delivery Systems

- Application : Enhances the taste of oral medications, particularly for pediatric formulations.

- Case Study : Research highlighted the development of core-shell nanoparticles using sodium saccharin as a coating agent to improve the oral bioavailability of peptides and proteins . This innovative approach demonstrated enhanced drug delivery efficiency through improved interaction with gastrointestinal fluids.

Catalytic Role

- Application : Sodium saccharin and its derivatives have been explored as catalysts in organic synthesis.

- Case Study : A review article reported that sodium saccharin derivatives serve as effective catalysts for various organic transformations, promoting greener chemical processes . This application underscores the versatility of sodium saccharin beyond its traditional use as a sweetener.

Health Research

Research into the health implications of sodium saccharin has yielded mixed results, particularly concerning its long-term consumption.

Obesity and Metabolic Effects

- Application : Investigated for its potential role in obesity management.

- Case Study : A study found that chronic consumption of sodium saccharin led to weight gain in rats, alongside increased serum glucose levels . These findings raise questions about the long-term metabolic effects of artificial sweeteners on human health.

Carcinogenicity Studies

- Application : Evaluated for potential carcinogenic effects.

- Case Study : Historical studies indicated an increased incidence of bladder tumors in male rats exposed to high doses of sodium saccharin. However, these findings were not replicated in female rats or other species, leading to ongoing debates about its safety profile . Regulatory bodies have established acceptable daily intake levels based on these studies.

Regulatory Perspectives

Regulatory agencies have established guidelines for the safe use of sodium saccharin based on extensive research.

Acceptable Daily Intake (ADI)

- The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has set an ADI for sodium saccharin at 5 mg/kg body weight per day based on toxicological assessments . This guideline reflects a consensus on its safety when consumed within recommended limits.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Food Industry | Sweetening agent | Enhances flavor without calories |

| Animal Nutrition | Feed additive | Improves palatability; safe at low concentrations |

| Pharmaceuticals | Drug delivery systems | Enhances bioavailability; effective catalyst |

| Health Research | Metabolic studies | Linked to weight gain; mixed carcinogenic findings |

| Regulatory Guidelines | ADI established by JECFA | 5 mg/kg body weight per day considered safe |

作用机制

Saccharin sodium exerts its effects primarily by interacting with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, which are responsible for detecting sweetness. Additionally, this compound has been found to inhibit various carbonic anhydrase enzymes, including carbonic anhydrase 1, 2, 3, 9, and 12 . This inhibition can affect various physiological processes, although the exact implications are still under investigation.

相似化合物的比较

Similar Compounds

Aspartame: Another artificial sweetener that is approximately 200 times sweeter than sucrose.

Sucralose: A chlorinated derivative of sucrose that is about 600 times sweeter than sucrose.

Acesulfame Potassium: An artificial sweetener that is about 200 times sweeter than sucrose.

Uniqueness of Saccharin Sodium

This compound is unique due to its high sweetness intensity and stability under various conditions, including high temperatures and a wide pH range . It does not contribute to caloric intake and is not metabolized by the body, making it an ideal sweetener for individuals with diabetes or those looking to reduce their sugar intake .

常见问题

Basic Research Questions

Q. What standardized analytical methods are recommended for identifying saccharin sodium in experimental samples?

this compound can be identified using infrared (IR) absorption spectroscopy (comparing spectra to USP reference standards) and flame photometry to confirm sodium content . For quantitative analysis, prepare sample solutions in water, analyze via HPLC with UV detection at 270 nm, and validate results against certified reference materials. Ensure peak area ratios (saccharin to internal standards like caffeine) meet acceptance criteria outlined in pharmacopeial guidelines .

Q. How can researchers ensure this compound purity in pharmacological studies?

Purity verification requires compliance with impurity limits specified in pharmacopeias (e.g., ≤10 ppm for heavy metals). Use validated protocols for detecting organic impurities (e.g., o/p-toluenesulfonamide) via HPLC with internal standardization. Prepare blank, standard, and sample solutions under controlled conditions to avoid cross-contamination . For hygroscopicity control, store samples in well-sealed containers at room temperature .

Q. What are the critical considerations for designing reproducible experiments involving this compound?

- Material Characterization: Document source, batch number, and purity of this compound using certificates of analysis.

- Solution Preparation: Use deionized water to prevent ionic interference, and standardize pH to avoid hydrolysis.

- Method Validation: Include positive/negative controls and replicate measurements to assess intra- and inter-day variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported metabolic or toxicological effects?

- Data Triangulation: Cross-validate findings using multiple models (in vitro, in vivo, computational). For example, compare cytotoxicity assays (e.g., MTT) with genomic profiling to assess metabolic pathways.

- Confounder Analysis: Control variables such as dosage form (aqueous vs. solid), exposure duration, and interspecies differences. Use multivariate regression to isolate saccharin-specific effects from confounding factors (e.g., gut microbiota interactions) .

Q. What advanced techniques are suitable for profiling trace impurities in this compound beyond pharmacopeial limits?

Employ high-resolution mass spectrometry (HRMS) coupled with LC to detect sub-ppm impurities. For non-volatile residues, use ion chromatography with conductivity detection. Structural elucidation of unknown impurities can be achieved via NMR or tandem MS/MS fragmentation .

Q. How should researchers address spectral interferences when analyzing this compound in complex matrices (e.g., biological fluids)?

- Sample Pretreatment: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate saccharin from proteins/lipids.

- Chromatographic Optimization: Apply gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve saccharin peaks from matrix components.

- Method Sensitivity: Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .

Q. Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- Error Propagation: Account for variability in replicate measurements using Monte Carlo simulations.

- Meta-Analysis: Pool data from independent studies via random-effects models to assess consensus on toxicity thresholds .

Q. How can researchers systematically evaluate gaps in this compound literature?

Conduct a systematic review using PRISMA guidelines:

- Search Strategy: Combine keywords (e.g., "this compound AND pharmacokinetics") across PubMed, Scopus, and Web of Science.

- Bias Assessment: Apply tools like ROBINS-I to evaluate study quality.

- Evidence Synthesis: Use thematic analysis to categorize findings into mechanistic, toxicological, and clinical domains .

Q. Data Integrity & Reporting

Q. What practices ensure transparency in reporting this compound research data?

- Raw Data Archiving: Deposit chromatograms, spectra, and raw datasets in repositories like Zenodo or Figshare.

- Pre-registration: Document experimental protocols on platforms like Open Science Framework (OSF) to mitigate publication bias.

- Conflict Disclosure: Declare funding sources and potential competing interests in compliance with journal guidelines .

Q. How should researchers handle unpublished or contradictory data in this compound studies?

- Supplementary Material: Include negative results or failed experiments as appendices to contextualize findings.

- Post Hoc Analysis: Use sensitivity analysis to test if excluding outliers or adjusting covariates alters conclusions.

- Collaborative Replication: Partner with independent labs to verify contentious results .

属性

Key on ui mechanism of action |

...it has been shown that the activation of particular T2R bitter taste receptors is partially involved with the bitter aftertaste sensation of saccharin and acesulfame-K. ... /This study/ addressed the question of whether /they/ could stimulate transient receptor potential vanilloid-1 (TRPV1) receptors, as these receptors are activated by a large range of structurally different chemicals. Moreover, TRPV1 receptors and/or their variants are found in taste receptor cells and in nerve terminals throughout the oral cavity. Hence, TRPV1 activation could be involved in the ... aftertaste or even contribute to the poorly understood metallic taste sensation. Using Ca(2+) imaging on TRPV1 receptors heterologously expressed in the human embryonic kidney (HEK) 293 cells and on dissociated primary sensory neurons,... /it was found/ that in both systems, .../sweeteners/ activate TRPV1 receptors, and, moreover, they sensitize these channels to acid and heat. ... /it was/also found that TRPV1 receptors were activated by CuSO(4), ZnSO(4), and FeSO(4), three salts known to produce a metallic taste sensation. In summary, .../the/ results identify a novel group of compounds that activate TRPV1 and, consequently, provide a molecular mechanism that may account for off tastes of sweeteners and metallic tasting salts. |

|---|---|

CAS 编号 |

128-44-9 |

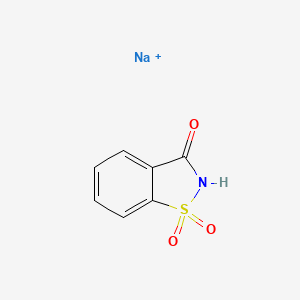

分子式 |

C7H5NNaO3S+ |

分子量 |

206.18 g/mol |

IUPAC 名称 |

sodium;1,1-dioxo-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1 |

InChI 键 |

WINXNKPZLFISPD-UHFFFAOYSA-N |

杂质 |

o- & p-Toluenesulfonamide; 1,2-benzisothiazol-1,1-dioxide; 1,2-benzisothiazoline-1,1-dioxide; 3-aminobenzisothazol-1,1-dioxide; 5- & 6-chlorosaccharin; ammonium saccharin; methyl saccharin; diphenyl sulfone; ditolylsulphone isomers; o- & p-sulfamoylbenzoic acid; o-chlorobenzoic acid; o-sulfobenzoic acid (& ammonium salt); n-tetracosane; bis(4-carboxyphenyl)sulfone; toluene-2,4-disulfonamide; saccharin-o-toluenesulfonamide; saccharin-6-sulfonamide; N-methyl-o-toluene-sulfonamide; methyl-o-chlorobenzoate; 4,4'-dibenzoylsulfone; 2- or 3-carboxy thiaxanthone-5-dioxide; o-sulfobenzamide; methyl-o-sulfamoylbenzoate; methyl-N-methylsulfamoylbenzoate; saccharin-o-toluenesulfoxylimide; & other /Reported impurities in saccharin & sodium saccharin/ |

SMILES |

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.[Na+] |

手性 SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Na+] |

外观 |

Solid powder |

沸点 |

Sublimes (NTP, 1992) Sublimes |

颜色/形态 |

Monoclinic crystals Needles from acetone; prisms from alcohol; leaflets from water White, crystalline powder White crystals |

密度 |

0.828 (NTP, 1992) - Less dense than water; will float 0.828 g/cu cm at 25 °C |

熔点 |

greater than 572 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

128-44-9 82385-42-0 |

物理描述 |

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992) Dry Powder; Liquid White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |

蒸汽压力 |

0.00000064 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。